molecular formula C9H4F3NO B1316734 3-(2,2,2-Trifluoroacetyl)benzonitrile CAS No. 23568-85-6

3-(2,2,2-Trifluoroacetyl)benzonitrile

Cat. No.: B1316734
CAS No.: 23568-85-6
M. Wt: 199.13 g/mol
InChI Key: MWGVWNKZGXDSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2,2-Trifluoroacetyl)benzonitrile is an organic compound with the molecular formula C9H4F3NO and a molecular weight of 199.13 g/mol . It is characterized by the presence of a trifluoroacetyl group attached to a benzonitrile moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroacetyl)benzonitrile typically involves the reaction of benzonitrile with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroacetyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-(2,2,2-Trifluoroacetyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroacetyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The nitrile group also plays a role in its interaction with enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-Trifluoroacetyl)benzamide
  • 3-(2,2,2-Trifluoroacetyl)phenol
  • 3-(2,2,2-Trifluoroacetyl)aniline

Uniqueness

3-(2,2,2-Trifluoroacetyl)benzonitrile is unique due to its specific combination of a trifluoroacetyl group and a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability .

Properties

IUPAC Name

3-(2,2,2-trifluoroacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGVWNKZGXDSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570003
Record name 3-(Trifluoroacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23568-85-6
Record name 3-(Trifluoroacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.